molecular formula C12H11NO3S B6283294 5-(4-methoxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid CAS No. 1007874-46-5

5-(4-methoxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B6283294
CAS No.: 1007874-46-5
M. Wt: 249.3
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Description

5-(4-Methoxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a methoxyphenyl group and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. For example, the reaction of 4-methoxybenzylamine with 2-bromoacetyl bromide followed by cyclization with thiourea can yield the desired thiazole compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-1H-indole: Shares the methoxyphenyl group but has an indole ring instead of a thiazole ring.

    5-(4-Methoxyphenyl)-1H-imidazole: Contains an imidazole ring with a similar methoxyphenyl substitution.

Uniqueness

5-(4-Methoxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of a thiazole ring with a methoxyphenyl group and a carboxylic acid group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

1007874-46-5

Molecular Formula

C12H11NO3S

Molecular Weight

249.3

Purity

0

Origin of Product

United States

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